1-NM-PP1 (associated with CAS: 172889-26-8 / 221244-14-0) is a cell-permeable, C3-derivatized pyrazolo[3,4-d]pyrimidine analog of the broad-spectrum kinase inhibitor PP1. In procurement and material selection, it is primarily sourced for mainstream laboratory workflows involving chemical genetics, acting as an 'orthogonal' inhibitor designed to selectively target analog-sensitive (AS) mutant kinases. By incorporating a bulky naphthylmethyl group, 1-NM-PP1 is sterically excluded from the ATP-binding pocket of wild-type kinases, which typically possess large gatekeeper residues. This structural modification allows researchers to achieve highly specific, nanomolar inhibition of engineered kinases (such as v-Src-as1, c-Fyn-as1, and Cdk2-as1) without disrupting endogenous kinome activity, making it a critical reagent for ensuring assay reproducibility when deconvoluting complex intracellular signaling pathways [1].
Substituting 1-NM-PP1 with the parent compound PP1 or closely related bulky analogs (such as 1-NA-PP1 or 3-MB-PP1) compromises experimental integrity and target selectivity. The parent PP1 lacks the C3-naphthylmethyl 'bump' and indiscriminately inhibits wild-type Src-family kinases at single-digit nanomolar concentrations, destroying the orthogonality required for AS-kinase models [1]. Furthermore, substituting 1-NM-PP1 with other bumped analogs like 1-NA-PP1 (which lacks the methylene bridge) alters the rotational flexibility of the bulky substituent. This slight geometric difference drastically shifts binding kinetics depending on the specific gatekeeper mutation; for instance, 1-NM-PP1 is exceptionally potent against Cdc28-as1, whereas 1-NA-PP1 is required for optimal inhibition of PINK1-as models [2]. Consequently, procurement must be strictly matched to the specific steric requirements of the engineered kinase pocket to prevent assay failure.
The primary procurement driver for 1-NM-PP1 is its extreme selectivity for mutant kinases over wild-type variants. Quantitative assays demonstrate that 1-NM-PP1 inhibits the engineered v-Src-as1 (I338G mutation) with an IC50 of 4.2 to 4.3 nM. In stark contrast, its IC50 for wild-type v-Src is 28,000 nM (28 µM) . This ~6,500-fold selectivity window ensures that the inhibitor acts purely on the target allele without off-target kinome suppression.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 4.2 - 4.3 nM (against v-Src-as1) |
| Comparator Or Baseline | 28,000 nM (against wild-type v-Src) |
| Quantified Difference | ~6,500-fold higher selectivity for the mutant kinase |
| Conditions | In vitro kinase activity assay |
This massive selectivity margin is essential for researchers needing to isolate the function of a single kinase within a complex cellular environment without broad-spectrum toxicity.
Procuring the parent compound PP1 instead of 1-NM-PP1 results in a catastrophic loss of assay reproducibility and orthogonality in laboratory workflows. PP1 is a potent pan-Src inhibitor that hits wild-type Lck and Fyn with IC50 values of 5 nM and 6 nM, respectively. By adding the bulky C3-naphthylmethyl group, 1-NM-PP1 is sterically excluded from these wild-type pockets, shifting the IC50 for wild-type c-Fyn to 1,000 nM (1.0 µM) .
| Evidence Dimension | Wild-Type Kinase Inhibition (IC50) |
| Target Compound Data | 1,000 nM (1-NM-PP1 against WT c-Fyn) |
| Comparator Or Baseline | 6 nM (PP1 against WT c-Fyn) |
| Quantified Difference | ~166-fold reduction in off-target wild-type inhibition |
| Conditions | Cell-free kinase assay |
Demonstrates why the chemically modified 1-NM-PP1 is strictly required over the cheaper parent compound to maintain purity-linked usability in allele-specific signaling research.
Bulky PP1 analogs are not universally interchangeable in laboratory workflows. The presence of a methylene bridge in 1-NM-PP1 (absent in 1-NA-PP1) alters its binding fit, directly impacting assay reproducibility depending on the target. For the yeast Cdk1 analog-sensitive model (Cdc28-as1), 1-NM-PP1 is exceptionally potent, achieving an IC50 of 2 nM (0.002 µM) [1]. Conversely, in PINK1-as models, 1-NM-PP1 shows poor efficacy (IC50 = 8.3 µM), where 1-NA-PP1 is preferred (IC50 = 165 nM) [2].
| Evidence Dimension | Model-Specific Potency (IC50) |
| Target Compound Data | 2 nM (Cdc28-as1) / 8,300 nM (PINK1-as) |
| Comparator Or Baseline | 1-NA-PP1: 165 nM (PINK1-as) |
| Quantified Difference | 1-NM-PP1 is optimal for Cdc28-as1 but >50-fold less effective than 1-NA-PP1 for PINK1-as |
| Conditions | In vitro kinase assays across different mutant models |
Forces buyers to match the specific C3-modification (methylene vs. direct naphthyl attachment) to the exact geometry of their engineered kinase target to ensure workflow success.
Although designed for mutant kinases, 1-NM-PP1 possesses unique utility as an inhibitor of native Protein Kinase D1 (PKD1). Profiling reveals that 1-NM-PP1 inhibits wild-type PKD1 with an IC50 of 138.7 nM. Furthermore, kinome scans against 300 protein kinases yielded a high Gini selectivity score of 0.67, confirming its viability as a selective wild-type PKD1 scaffold compared to highly promiscuous pan-kinase inhibitors [1].
| Evidence Dimension | Wild-Type PKD1 Inhibition (IC50) |
| Target Compound Data | 138.7 nM |
| Comparator Or Baseline | Broad kinome panel (300 kinases) |
| Quantified Difference | High selectivity (Gini score 0.67) with >90% residual activity for closely related PKC isoforms |
| Conditions | Targeted kinase inhibitor library screen |
Expands the procurement value of 1-NM-PP1 beyond chemical genetics, establishing it as a lead compound for native PKD1 inhibition in cancer research.
Due to its ~6,500-fold selectivity for v-Src-as1 over wild-type v-Src, 1-NM-PP1 is the definitive procurement choice for researchers needing to acutely and reversibly silence specific Src-family kinases in vivo. It allows for the precise mapping of integrin signaling and cytoskeletal dynamics without the confounding off-target effects inherent to the parent PP1 [1].
1-NM-PP1 is highly effective in cell cycle research utilizing analog-sensitive cyclin-dependent kinases. Its 2 nM potency against yeast Cdc28-as1 and ~50 nM potency against human Cdk7-as allows researchers to induce rapid, reversible G1/S phase arrest, providing a cleaner synchronization method than generic chemical inhibitors[2].
Beyond mutant models, 1-NM-PP1 serves as a highly selective scaffold (IC50 = 138.7 nM) for inhibiting wild-type Protein Kinase D1 (PKD1). It is actively procured for investigating PKD1's role in prostate and pancreatic cancer cell proliferation, offering superior selectivity over promiscuous alternatives like IKK-16 [3].
Acute Toxic